methyl 4-chloro-2-({[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate
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Description
Methyl 4-chloro-2-({[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C22H20ClN3O4 and its molecular weight is 425.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques: Various studies have explored the synthesis of related compounds using different techniques. For example, Sah et al. (2014) demonstrated the synthesis of formazans from a Mannich base, showing moderate antimicrobial activity (Sah, Bidawat, Seth, & Gharu, 2014). Toplak et al. (1999) discussed the synthesis of heterocyclic systems using methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
- Chemical Structure and Activity: The chemical structures of synthesized compounds are typically established using various spectral techniques, and their activities (e.g., antimicrobial) are assessed (Desai, Shihora, & Moradia, 2007).
Pharmacological and Biological Applications
- Antimicrobial and Anti-inflammatory Activities: Compounds synthesized from related chemical structures have shown moderate antimicrobial and anti-inflammatory activities. This includes studies by Kalsi et al. (1990), who explored the synthesis of indolyl azetidinones and their activity (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).
- Molecular Docking and Screening: Flefel et al. (2018) conducted molecular docking and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine-pyrazole hybrid derivatives, showing antimicrobial and antioxidant activity (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Synthesis of Heterocyclic Systems
- Preparation of Derivatives: Selič et al. (1997) prepared derivatives of pyrido[1,2-a]pyrimidin-4-ones and other heterocyclic systems using related chemical compounds (Selič, Grdadolnik, & Stanovnik, 1997).
Anticonvulsant and Muscle Relaxant Activities
- Evaluation of Activities: Sharma et al. (2013) synthesized a series of compounds, evaluating them for anticonvulsant activity and muscle relaxant activity, demonstrating promising results (Sharma, Verma, Sharma, & Prajapati, 2013).
Antiproliferative Effects
- Inhibition of Cancer Cell Proliferation: Rayes et al. (2020) synthesized a series of compounds based on structure modification of a model compound, showing selective inhibition of the proliferation of colon cancer cells (Rayes, Aboelmagd, Gomaa, Fathalla, Ali, Pottoo, & Khan, 2020).
Properties
IUPAC Name |
methyl 4-chloro-2-[[2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4/c1-13-4-5-15(10-14(13)2)18-8-9-21(28)26(25-18)12-20(27)24-19-11-16(23)6-7-17(19)22(29)30-3/h4-11H,12H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDRHNCKUXFHKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)Cl)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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